tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate;tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate and tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate are stereoisomers of a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired stereochemistry and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the carboxylate moiety can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while reduction of the carboxylate group produces alcohols.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex molecules.
Biology: They serve as building blocks for the development of biologically active compounds.
Industry: They are used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. The hydroxymethyl and carboxylate groups play crucial roles in binding to enzymes or receptors, modulating their activity. The stereochemistry of the compounds influences their binding affinity and selectivity, leading to different biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: These include compounds with similar structural features but different substituents.
Tert-butyl esters: Compounds with tert-butyl groups attached to different functional groups.
Uniqueness
The unique combination of the tert-butyl group and the morpholine ring in these compounds imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H42N2O8 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate;tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/2C11H21NO4/c2*1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h2*8-9,13H,5-7H2,1-4H3/t2*8-,9-/m10/s1 |
InChI Key |
MKZANSSETVVPRP-MFBWXLJUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C.C[C@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)CO)C(=O)OC(C)(C)C.CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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